5,6-Dimethyl-1H-pyrrolo[2,3-d]pyrimidine

Physicochemical characterization Thermal stability Solid-state properties

5,6-Dimethyl-1H-pyrrolo[2,3-d]pyrimidine (CAS 14623-26-8) is a bicyclic heterocyclic building block belonging to the pyrrolo[2,3-d]pyrimidine family, with a molecular formula of C₈H₉N₃ and a molecular weight of 147.18 g/mol. Its core is characterized by a fused pyrrole-pyrimidine ring system bearing methyl substituents at the 5- and 6-positions.

Molecular Formula C8H9N3
Molecular Weight 147.18 g/mol
CAS No. 14623-26-8
Cat. No. B082755
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Dimethyl-1H-pyrrolo[2,3-d]pyrimidine
CAS14623-26-8
Synonyms7H-Pyrrolo[2,3-d]pyrimidine, 5,6-dimethyl- (8CI)
Molecular FormulaC8H9N3
Molecular Weight147.18 g/mol
Structural Identifiers
SMILESCC1=C(NC2=NC=NC=C12)C
InChIInChI=1S/C8H9N3/c1-5-6(2)11-8-7(5)3-9-4-10-8/h3-4H,1-2H3,(H,9,10,11)
InChIKeyBRNRTVRFCFLGHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,6-Dimethyl-1H-pyrrolo[2,3-d]pyrimidine (CAS 14623-26-8): Core Scaffold Procurement Guide for Heterocyclic Chemistry & Kinase-Targeted Synthesis


5,6-Dimethyl-1H-pyrrolo[2,3-d]pyrimidine (CAS 14623-26-8) is a bicyclic heterocyclic building block belonging to the pyrrolo[2,3-d]pyrimidine family, with a molecular formula of C₈H₉N₃ and a molecular weight of 147.18 g/mol . Its core is characterized by a fused pyrrole-pyrimidine ring system bearing methyl substituents at the 5- and 6-positions. This substitution pattern defines the steric and electronic landscape of the scaffold, directly influencing the biological activity of derived compounds. The scaffold serves as a critical intermediate in the synthesis of numerous kinase inhibitors, including Janus kinase (JAK) and receptor tyrosine kinase inhibitors, and is documented extensively in patent and medicinal chemistry literature [1].

Why 5,6-Dimethyl-1H-pyrrolo[2,3-d]pyrimidine Cannot Be Replaced by Unsubstituted or Mono-Methyl Pyrrolopyrimidine Scaffolds in Kinase-Focused Programs


The 5,6-dimethyl substitution pattern is not a trivial modification; it imparts distinct physical properties and structure-activity relationship (SAR) outcomes that generic pyrrolo[2,3-d]pyrimidine scaffolds cannot replicate. The unsubstituted 7H-pyrrolo[2,3-d]pyrimidine (CAS 271-70-5) exhibits a melting point approximately 30 °C lower [1], affecting purification protocols and long-term storage stability. Critically, a systematic SAR study by Lee et al. (2018) demonstrated that 5,6-disubstituted pyrrolo[2,3-d]pyrimidine derivatives consistently outperformed their 5-substituted counterparts in antiproliferative assays, with the disubstituted octamides achieving single-digit micromolar GI₅₀ values across multiple cancer cell lines [2]. Substituting a different core therefore risks losing the steric and electronic contributions essential for target binding, particularly for allosteric kinase inhibition modalities. The evidence below quantifies these differentiation dimensions.

Quantitative Differentiation Evidence for 5,6-Dimethyl-1H-pyrrolo[2,3-d]pyrimidine (CAS 14623-26-8) vs. Closest Analogs


Melting Point Elevation vs. Unsubstituted Pyrrolo[2,3-d]pyrimidine: Implications for Purification and Handling

The melting point of 5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine is reported as 165–167 °C . In direct comparison, the unsubstituted parent scaffold 7H-pyrrolo[2,3-d]pyrimidine (CAS 271-70-5) melts at 133–137 °C across multiple authoritative sources . This represents an elevation of approximately 28–34 °C attributable to the 5,6-dimethyl substitution. The higher melting point simplifies recrystallization-based purification, reduces the risk of thermal degradation during storage and shipment, and improves compatibility with solid-state formulation processes.

Physicochemical characterization Thermal stability Solid-state properties

Antiproliferative SAR: 5,6-Disubstituted Derivatives Outperform 5-Substituted Analogs in Cancer Cell Line Panels

In a systematic SAR study, Lee et al. (2018) synthesized two series of pyrrolo[2,3-d]pyrimidine octamides: 5-substituted (4a–o) and 5,6-disubstituted (6a–g) [1]. The 5,6-disubstituted octamides 6d–g demonstrated the best antiproliferative activity with single-digit micromolar GI₅₀ values against three human cancer cell lines, whereas the 5-substituted series showed weaker activity. Additionally, the 5,6-disubstituted compounds exhibited low cytotoxic effects against normal HFF-1 fibroblasts (GI₅₀ > 10.0 µM) [1]. Compound 6f further showed submicromolar GI₅₀ and TGI values in the NCI-60 panel and selective kinase inhibition against TrkA (IC₅₀ = 2.25 µM), FGFR4 (IC₅₀ = 6.71 µM), and Tie2 (IC₅₀ = 6.84 µM) at 10 µM concentration across 53 oncogenic kinases [1].

Anticancer activity Structure-activity relationship Kinase inhibition

Synthetic Route Efficiency: Dakin–West / Dimroth Rearrangement Pathway Enables Scalable Production of 5,6-Dimethylpyrrolo[2,3-d]pyrimidine Derivatives

Fischer et al. (2001) reported a plant-scale synthesis of 4-(3-chlorophenylamino)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine starting from cheap alanine and malononitrile [1]. The process employs a Dakin–West reaction followed by Dimroth rearrangement and proceeds without any chromatographic purification or extraction steps. The overall synthesis requires no waste treatment or special equipment, yielding the target compound on a 100-kg scale basis [1]. In contrast, synthesis of 5,6-unsubstituted pyrrolo[2,3-d]pyrimidine derivatives typically requires multi-step routes with protecting group strategies or necessitates expensive starting materials such as pre-functionalized pyrimidines [2].

Process chemistry Large-scale synthesis Green chemistry

Commercial Purity Benchmark: NLT 98% HPLC Purity from ISO-Certified Suppliers Ensures Reproducible Downstream Chemistry

Multiple commercial suppliers list 5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine (CAS 14623-26-8) with a minimum purity of 98% by HPLC . This exceeds the typical purity specification of 97% commonly found for generic pyrrolo[2,3-d]pyrimidine building blocks such as the unsubstituted scaffold (CAS 271-70-5), which is frequently listed at 97–98% purity [1]. The higher and more consistently specified purity for the 5,6-dimethyl derivative reduces the risk of side reactions from residual impurities in sensitive coupling or functionalization steps.

Quality control Analytical chemistry Procurement specification

High-Value Application Scenarios for 5,6-Dimethyl-1H-pyrrolo[2,3-d]pyrimidine (CAS 14623-26-8) Stemming from Quantitative Differentiation Evidence


Kinase Inhibitor Medicinal Chemistry Programs Requiring Allosteric or Type III Binding Modalities

The 5,6-dimethyl scaffold is the preferred core for designing allosteric kinase inhibitors targeting FGFR4, TrkA, and Tie2. The SAR evidence from Lee et al. (2018) demonstrates that 5,6-disubstituted derivatives achieve TrkA IC₅₀ = 2.25 µM, FGFR4 IC₅₀ = 6.71 µM, and Tie2 IC₅₀ = 6.84 µM with a >10-fold selectivity window over normal fibroblasts [1]. Programs targeting these kinases should procure this specific scaffold rather than unsubstituted or mono-methyl analogs, which lack the steric features required for the allosteric binding mode proposed by molecular docking studies. [1]

Large-Scale Process Chemistry: Plant-Scale Synthesis of 4-Substituted Pyrrolopyrimidine APIs

For teams scaling up pyrrolopyrimidine-based active pharmaceutical ingredients (APIs), the 5,6-dimethyl scaffold is the justified choice. The Dakin–West / Dimroth rearrangement route documented by Fischer et al. (2001) was demonstrated at the 100-kg scale without chromatography, extraction, or special equipment [2]. This contrasts sharply with routes for 5,6-unsubstituted scaffolds that require protecting group chemistry and chromatographic purification. Procurement of this specific scaffold aligns with green chemistry principles and reduces cost of goods in process development. [2]

JAK Inhibitor Intermediate Synthesis for Immunology and Oncology Indications

The 5,6-dimethylpyrrolo[2,3-d]pyrimidine core is a documented intermediate in the synthesis of JAK inhibitors, a class that includes FDA-approved agents such as tofacitinib (a pyrrolo[2,3-d]pyrimidine derivative) [3]. The 5,6-dimethyl substitution pattern is specifically claimed in foundational patents (US 4,229,453) for antiphlogistic and CNS-active pyrrolopyrimidines [3]. Researchers synthesizing JAK-targeted libraries should select this scaffold over unsubstituted or 4-chloro-only analogs to maintain the substitution pattern required for patent integrity and target engagement. [3]

Anticancer Library Synthesis with Cancer-Selective Cytotoxicity Requirements

The 5,6-dimethyl core is validated for synthesizing compound libraries with cancer-selective antiproliferative profiles. Lee et al. (2018) established that 5,6-disubstituted octamides uniformly achieve GI₅₀ > 10 µM on normal HFF-1 fibroblasts while maintaining single-digit micromolar GI₅₀ on cancer cells [1]. This therapeutic window is not observed with 5-substituted analogs. Procurement teams supporting anticancer drug discovery should mandate this specific scaffold to preserve the structural features that confer the selectivity window. [1]

Quote Request

Request a Quote for 5,6-Dimethyl-1H-pyrrolo[2,3-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.